molecular formula C10H7F3N2O B6305029 8-(Trifluoromethoxy)quinolin-3-amine CAS No. 2092339-50-7

8-(Trifluoromethoxy)quinolin-3-amine

Cat. No.: B6305029
CAS No.: 2092339-50-7
M. Wt: 228.17 g/mol
InChI Key: BFWBZSTUHZVAGV-UHFFFAOYSA-N
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Description

“8-(Trifluoromethoxy)quinolin-3-amine” is a chemical compound with the CAS Number: 2092339-50-7 . It has a heterocyclic structure and a linear formula of C10H7F3N2O . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to “this compound”, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .


Molecular Structure Analysis

The molecular weight of “this compound” is 228.17 g/mol . Its Inchi Code is 1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 228.17 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Quinolinyl Amino Nitriles : Quinolinyl amino nitriles were synthesized from quinoline-3-carbaldehyde, including compounds like 8-(Trifluoromethoxy)quinolin-3-amine, using an eco-friendly protocol. These compounds showed moderate-to-good antidiabetic, anti-inflammatory, and antioxidant activity. Molecular docking studies were also conducted to assess their potential as therapeutic agents (Dalavai, Khan, Gomathi, & Naresh, 2020).

  • Antimicrobial and Cytotoxic Properties : Nitrogenous heterocyclic compounds, including this compound derivatives, were synthesized and demonstrated potential as antimicrobial and cytotoxic agents. These compounds showed varying activities against selected bacteria, yeast, and tumor cell lines (Farhan & Saour, 2017).

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : Derivatives of this compound were used to synthesize novel pyrazolo[3,4-d]pyrimidine compounds. These compounds were evaluated for antibacterial and antifungal activities, showing significant potential as antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Chemical Synthesis and Catalysis

  • Rhodium-catalyzed Amination : A rhodium-catalyzed amination process using this compound derivatives was developed. This process achieved regioselective amination at room temperature, demonstrating a convenient and efficient method for functionalizing quinoline compounds (You, Yuan, Huang, Pi, Wu, & Cui, 2018).

  • Copper-Catalyzed Amination : A copper-catalyzed 8-amide chelation-induced remote C-H amination of quinolines, including this compound, was developed. This methodology provides an efficient route to synthesize amino-substituted quinolines, which are important in various chemical and pharmaceutical applications (Sahoo, Reddy, Ramakrishna, & Baidya, 2016).

Material Science and Nanotechnology

  • Cerium Oxide Nanoparticle-Catalyzed Synthesis : CeO2 nanoparticles were used to catalyze the synthesis of novel quinoxalin-2-amine derivatives, including those derived from this compound. This environmentally friendly approach offers a new method for synthesizing these compounds in water, highlighting the potential for green chemistry applications (Edayadulla & Lee, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

8-(trifluoromethoxy)quinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-2-6-4-7(14)5-15-9(6)8/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWBZSTUHZVAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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